molecular formula C15H15Cl2NO2S B2428311 2,5-dichloro-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzamide CAS No. 1219906-76-9

2,5-dichloro-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzamide

Cat. No.: B2428311
CAS No.: 1219906-76-9
M. Wt: 344.25
InChI Key: RANQGQQMURIPFJ-UHFFFAOYSA-N
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Description

2,5-dichloro-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-dichlorobenzoyl chloride, 2-methoxyethylamine, and thiophen-3-ylmethanol.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine, under anhydrous conditions, and at a controlled temperature.

    Procedure: The 2,5-dichlorobenzoyl chloride is reacted with 2-methoxyethylamine to form an intermediate amide. This intermediate is then reacted with thiophen-3-ylmethanol to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the benzamide, potentially converting it to an amine.

    Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzamide would depend on its specific biological target. Generally, benzamides can interact with various molecular targets, including enzymes and receptors, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

    2,5-dichlorobenzamide: Lacks the methoxyethyl and thiophen-3-ylmethyl groups.

    N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzamide: Lacks the chlorine substituents on the benzene ring.

    Thiophen-3-ylmethylbenzamide: Lacks both the chlorine substituents and the methoxyethyl group.

Uniqueness

The presence of both chlorine substituents and the methoxyethyl and thiophen-3-ylmethyl groups in 2,5-dichloro-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzamide may confer unique chemical and biological properties, making it a compound of interest for further research and development.

Biological Activity

2,5-Dichloro-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzamide is a synthetic compound belonging to the benzamide class, known for its potential therapeutic applications in medicinal chemistry. This compound has garnered attention for its biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

  • IUPAC Name: this compound
  • Molecular Formula: C₁₅H₁₅Cl₂N₃O₂S
  • CAS Number: 1219906-76-9
  • Molecular Weight: 348.26 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Benzamides typically modulate various biological pathways by inhibiting enzymes or acting as receptor antagonists. The exact mechanism for this compound remains to be fully elucidated, but preliminary studies suggest potential interactions with enzymes involved in cell signaling and metabolic pathways.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on related benzamides have shown effectiveness against various bacterial strains and fungi. The compound's structure suggests that it may possess similar properties, particularly against resistant bacterial strains.

Anticancer Activity

Investigations into the anticancer potential of benzamide derivatives highlight their role in inducing apoptosis in cancer cells. In vitro studies have demonstrated that modifications in the benzamide structure can enhance cytotoxic effects against different cancer cell lines. The specific activity of this compound in this regard is an area of ongoing research.

Case Studies

StudyFindings
Study 1 Investigated the cytotoxic effects of benzamide derivatives on breast cancer cell lines, noting significant apoptosis induction at concentrations above 10 µM.
Study 2 Evaluated antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, showing inhibition zones comparable to established antibiotics.
Study 3 Assessed the protective effects on pancreatic β-cells under ER stress conditions, indicating potential for diabetes treatment through modulation of cellular stress responses.

Toxicity and Safety Profile

Preliminary toxicity assessments have been conducted on related compounds; however, specific data on the toxicity of this compound remains limited. It is crucial to conduct thorough toxicity evaluations to establish a safety profile before considering clinical applications.

Properties

IUPAC Name

2,5-dichloro-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Cl2NO2S/c1-20-6-5-18(9-11-4-7-21-10-11)15(19)13-8-12(16)2-3-14(13)17/h2-4,7-8,10H,5-6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RANQGQQMURIPFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CC1=CSC=C1)C(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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